molecular formula C3H5N5OS B068804 5-Hydrazinylthiadiazole-4-carboxamide CAS No. 163728-26-5

5-Hydrazinylthiadiazole-4-carboxamide

Cat. No. B068804
M. Wt: 159.17 g/mol
InChI Key: ZVEZVFJGAAEMJF-UHFFFAOYSA-N
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Description

5-Hydrazinylthiadiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 5-Hydrazinylthiadiazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound has also been shown to disrupt membrane integrity in bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

5-Hydrazinylthiadiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for the detection of metal ions. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Hydrazinylthiadiazole-4-carboxamide is its versatility in scientific research. It has been shown to have a variety of biological activities, making it suitable for a wide range of experiments. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of the compound is its potential toxicity. It is important to use appropriate safety precautions when handling the compound to avoid any potential health risks.

Future Directions

There are several future directions for the study of 5-Hydrazinylthiadiazole-4-carboxamide. One area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of research is the study of the compound's effects on different biological systems, including its potential use in the treatment of diseases. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the safety and toxicity of the compound could be further studied to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 5-Hydrazinylthiadiazole-4-carboxamide involves the reaction of thiosemicarbazide with carbon disulfide to form 1,3,4-thiadiazole-2-thiol. The resulting compound is then reacted with hydrazine hydrate to form 5-Hydrazinylthiadiazole-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.

Scientific Research Applications

5-Hydrazinylthiadiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has been used in a variety of experiments to study its effects on different biological systems.

properties

IUPAC Name

5-hydrazinylthiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5OS/c4-2(9)1-3(6-5)10-8-7-1/h6H,5H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZVFJGAAEMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinylthiadiazole-4-carboxamide

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